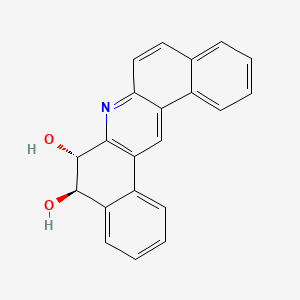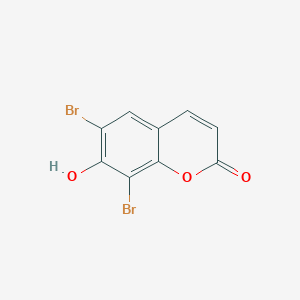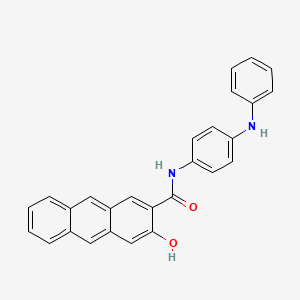
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide is a complex organic compound with a unique structure that combines an aniline group, a hydroxyanthracene moiety, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide typically involves the reaction of 3-hydroxyanthracene-2-carboxylic acid with 4-anilinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or sulfonyl derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene moiety, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyanthracene moiety can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the aniline group may interact with enzymes or receptors, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Anilinophenyl)benzamide: Similar structure but lacks the hydroxyanthracene moiety.
N-(4-Anilinophenyl)acetamide: Similar structure but with an acetamide group instead of the carboxamide group.
N-(4-Anilinophenyl)-4-fluorobenzamide: Similar structure but with a fluorine atom on the benzamide ring.
Uniqueness
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide is unique due to its combination of aniline, hydroxyanthracene, and carboxamide groups, which confer distinct chemical and biological properties. The presence of the hydroxyanthracene moiety enhances its potential as a fluorescent probe and its ability to intercalate into DNA, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
114450-82-7 |
|---|---|
Molekularformel |
C27H20N2O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-(4-anilinophenyl)-3-hydroxyanthracene-2-carboxamide |
InChI |
InChI=1S/C27H20N2O2/c30-26-17-21-15-19-7-5-4-6-18(19)14-20(21)16-25(26)27(31)29-24-12-10-23(11-13-24)28-22-8-2-1-3-9-22/h1-17,28,30H,(H,29,31) |
InChI-Schlüssel |
BWCHWWUQQMMNQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
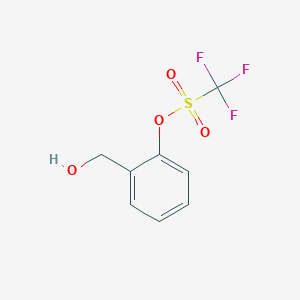
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
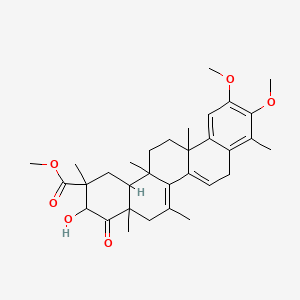

![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)


![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
